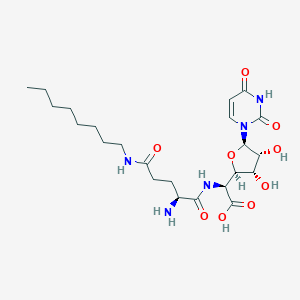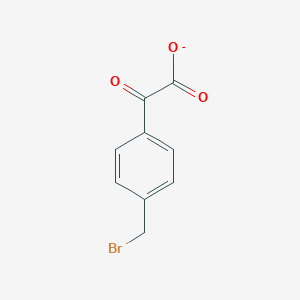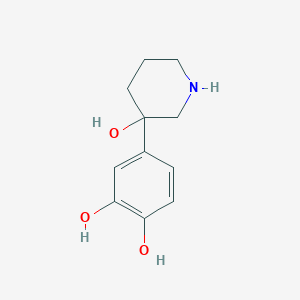![molecular formula C20H15N3O3 B025501 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid CAS No. 100039-63-2](/img/structure/B25501.png)
4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid, also known as IKK-2 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the IKK-2 enzyme, which plays a crucial role in the inflammatory response and the regulation of cell growth and survival. In
Wirkmechanismus
The mechanism of action of 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid involves the inhibition of the 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid enzyme. 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid is a key regulator of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response and the regulation of cell growth and survival. By inhibiting 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid, 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid can prevent the activation of NF-κB and reduce inflammation and cell proliferation.
Biochemische Und Physiologische Effekte
4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to reduce the severity of inflammatory bowel disease and prevent the development of liver fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid in lab experiments is its potency and specificity. It is a highly potent inhibitor of the 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid enzyme and has been shown to have minimal off-target effects. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid. One potential direction is the development of more potent and selective 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid inhibitors that can be used in clinical settings. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of other inflammatory and autoimmune diseases. Finally, the use of this compound in combination with other anti-inflammatory and anti-cancer agents could lead to improved treatment outcomes for patients with these conditions.
Synthesemethoden
The synthesis of 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid has been described in several research papers. One of the most common methods involves the reaction of 2-methylimidazole-4-carbaldehyde with indole-3-acetic acid, followed by the addition of benzoic acid and a coupling reagent such as EDC or DIC. The resulting product can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid enzyme, which is a key regulator of the NF-κB signaling pathway. This pathway plays a crucial role in the inflammatory response and the regulation of cell growth and survival. By inhibiting 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid, 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid has the potential to be used as an anti-inflammatory and anti-cancer agent.
Eigenschaften
CAS-Nummer |
100039-63-2 |
|---|---|
Produktname |
4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid |
Molekularformel |
C20H15N3O3 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid |
InChI |
InChI=1S/C20H15N3O3/c1-13-21-17(12-22-11-10-14-4-2-3-5-18(14)22)19(24)23(13)16-8-6-15(7-9-16)20(25)26/h2-12H,1H3,(H,25,26)/b17-12+ |
InChI-Schlüssel |
HJWKNTSKQQKAID-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=N/C(=C/N2C=CC3=CC=CC=C32)/C(=O)N1C4=CC=C(C=C4)C(=O)O |
SMILES |
CC1=NC(=CN2C=CC3=CC=CC=C32)C(=O)N1C4=CC=C(C=C4)C(=O)O |
Kanonische SMILES |
CC1=NC(=CN2C=CC3=CC=CC=C32)C(=O)N1C4=CC=C(C=C4)C(=O)O |
Synonyme |
4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxo-imidazol-1-yl]benzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




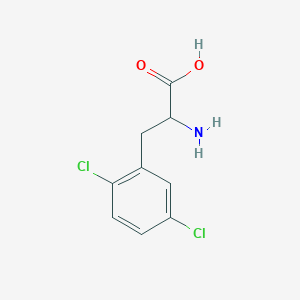
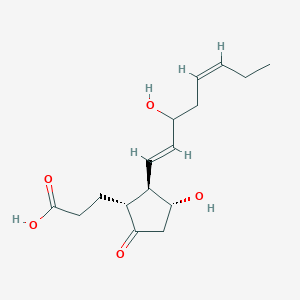
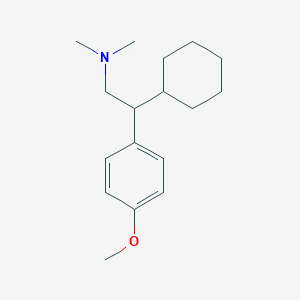
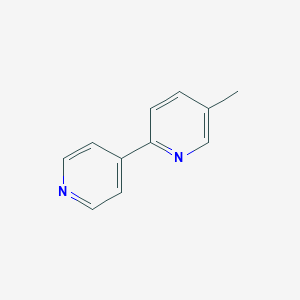
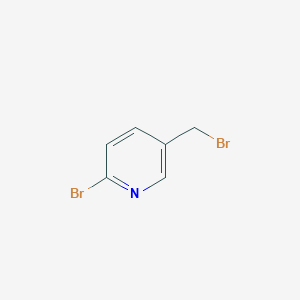
![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)
